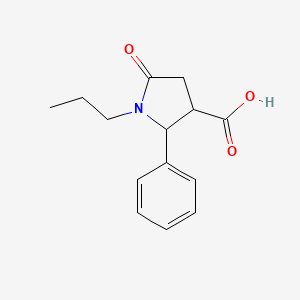

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid

Description

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring with a phenyl group at position 2, a propyl chain at position 1, and a carboxylic acid moiety at position 2. Its structure combines aromatic and aliphatic substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-8-15-12(16)9-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMONEDUYHHAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid can be synthesized through several methods, often involving the reaction of succinic anhydride with appropriate amines or imines. The compound features a pyrrolidine ring with a carboxylic acid functional group at the third position, contributing to its reactivity and biological activity. Its unique structure allows for modifications that enhance its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, particularly against non-small cell lung adenocarcinoma (A549 cells). The structure-dependent nature of these compounds suggests that modifications can lead to enhanced efficacy:

The anticancer activity is attributed to the compounds' ability to induce cytotoxic effects while maintaining lower toxicity profiles towards normal cells, making them promising candidates for further development.

Antimicrobial Activity

The antimicrobial efficacy of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid derivatives has been explored against various multidrug-resistant pathogens. The following table summarizes key findings:

These results indicate that while some derivatives show promising activity against Gram-positive bacteria, others exhibit limited effectiveness against Gram-negative strains.

Development of Anticancer Agents

In a study focusing on the development of novel anticancer agents, researchers synthesized a series of 5-Oxopyrrolidine derivatives and evaluated their activity in vitro. The results demonstrated that specific substitutions significantly enhanced anticancer potency while minimizing cytotoxic effects on non-cancerous cells.

Targeting Antimicrobial Resistance

Another research effort aimed at combating antimicrobial resistance involved testing the antimicrobial properties of these derivatives against resistant strains of bacteria. The findings suggested that certain modifications could lead to effective treatments for infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Effects on Antioxidant and Pharmacological Activity

- Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., chloro, hydroxyl) and heterocyclic appendages (e.g., oxadiazole, triazole) exhibit enhanced radical scavenging.

Structural Isomerism and Physicochemical Properties

Table 2: Positional Isomerism and NMR Profiles

- NMR Analysis : highlights that substituent positions (e.g., phenyl at C2 vs. N1) alter proton environments, particularly in regions A (positions 39–44) and B (29–36). The propyl group in the target compound likely induces upfield/downfield shifts compared to N1-phenyl analogs, affecting solubility and binding .

Functional Group Variations

- Carboxylic Acid vs. Carboxamide: describes a derivative with an amino-carboxypropyl chain (α-Amino-2-carboxy-5-oxo-1-A-373), enabling peptide-like interactions. The target compound’s free carboxylic acid may favor ionic interactions but limit cell permeability compared to carboxamide derivatives .

- Methyl vs.

Biological Activity

5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (CAS No. 1267035-97-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Formula: C13H15NO3

Molecular Weight: 233.27 g/mol

Structure: The compound features a pyrrolidine ring, a carboxylic acid functional group, and a phenyl substituent, which contribute to its unique biological properties.

The biological activity of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme substrates suggests it may act as a competitive inhibitor.

- Receptor Modulation: Preliminary studies indicate potential interactions with neurotransmitter receptors, which could influence neurochemical signaling pathways.

Biological Activity

Recent studies have highlighted several areas where 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid exhibits significant biological activity:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated:

- Cell Proliferation Inhibition: The compound showed dose-dependent inhibition of cancer cell lines, with IC50 values ranging from 5 to 15 µM against various types of cancer cells, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| MCF-7 | 8 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, the compound has demonstrated potential neuroprotective effects by:

- Reducing Oxidative Stress: It appears to lower levels of reactive oxygen species (ROS) in neuronal cell cultures, suggesting a protective role against oxidative damage.

- Enhancing Neurotransmitter Levels: The compound may increase levels of key neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive function .

Case Studies

Several case studies have investigated the effects of 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid in different biological contexts:

-

Cancer Cell Line Study:

- Objective: Evaluate the antiproliferative effects on breast cancer cells.

- Findings: Treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase-3 activation.

-

Neuroprotection in Animal Models:

- Objective: Assess the neuroprotective effects in models of Parkinson's disease.

- Findings: Administration led to improved motor function and reduced neuronal loss in treated animals compared to controls.

Q & A

Q. What are the established synthetic pathways for 5-Oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, analogous pyrrolidine derivatives are synthesized via refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 2.5–3 hours, followed by recrystallization . Key variables include:

- Catalyst : Sodium acetate (0.01 mol) for acid-catalyzed cyclization.

- Solvent : Acetic acid (20 mL) as both solvent and proton donor.

- Temperature : Reflux conditions (~118°C for acetic acid).

Optimization may require adjusting stoichiometry or substituting propyl groups during alkylation steps.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 2.5–3 h | Prolonged time increases cyclization efficiency |

| Molar Ratio (Precursor:Catalyst) | 1:1 | Excess catalyst may lead to side reactions |

| Recrystallization Solvent | Acetic acid | Ensures purity but may reduce yield due to solubility limits |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks are expected?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for pyrrolidine ring protons (δ 1.5–2.5 ppm for propyl chain; δ 3.0–3.5 ppm for carboxylic acid proton).

- ¹³C NMR : Carbonyl (C=O) at ~175 ppm; aromatic carbons (phenyl) at 125–140 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1650 cm⁻¹ (pyrrolidone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₄H₁₇NO₃ (calculated: 263.12 g/mol).

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities. For example, the phenyl group may engage in π-π stacking with aromatic residues in enzyme active sites .

- MD Simulations : Analyze stability of the propyl chain in hydrophobic pockets over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., propyl vs. ethyl) with bioactivity using Hammett or Craig plots .

Q. What experimental strategies resolve contradictions in stability data under varying pH or temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 h; monitor degradation via HPLC.

- Thermal Analysis : Use DSC/TGA to identify decomposition onset temperatures .

- Contradiction Resolution : If conflicting data arise (e.g., instability reported in acidic vs. neutral conditions), validate via:

- Replicate Experiments : Ensure consistency in solvent purity and instrument calibration.

- Theoretical Frameworks : Apply Arrhenius kinetics to model degradation pathways .

Q. How does the stereochemistry of the pyrrolidine ring influence its physicochemical and biological properties?

- Methodological Answer :

- Chiral Synthesis : Use enantioselective catalysts (e.g., Evans’ oxazaborolidines) to isolate (R)- or (S)-isomers .

- Comparative Analysis :

- LogP : Propyl chain increases hydrophobicity (measured via shake-flask method).

- Bioactivity : Test isomers against bacterial targets (e.g., E. coli) to assess stereospecific inhibition .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.